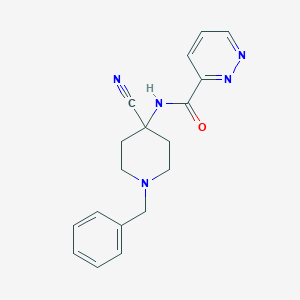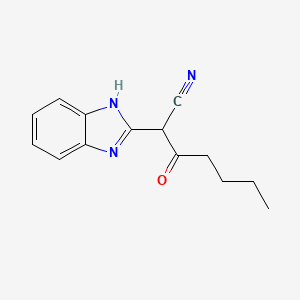
2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as BIX-01294, and it was first synthesized in 2009 by a group of researchers led by Dr. Bo Xu at the University of Michigan. Since then, BIX-01294 has been extensively studied for its potential applications in epigenetic research, cancer therapy, and stem cell research.
Aplicaciones Científicas De Investigación
Inhibition of T Cell Proliferation
A benzimidazole derivative named BMT-1, which is similar to the compound , has been found to inhibit T cell proliferation . This compound inhibits the activity of H+/K±ATPases in anti-CD3/CD28 activated T cells, leading to intracellular acidification and inhibition of T cell proliferation .
Cell Cycle Arrest
The same benzimidazole derivative, BMT-1, has been shown to arrest the cell cycle progression of activated T cells from the G1 to the S phase . This effect was observed without affecting CD25 expression or interleukin-2 (IL-2) production .
X-Ray Crystal Structure Analysis
Benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)phenol and others, have been analyzed using X-ray crystal structure analysis . This analysis provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .
Antioxidant Activity
Some 1H-benzimidazole-2-yl hydrazones, which are related to the compound , have shown moderate to high ability to scavenge peroxyl radicals . Certain derivatives have revealed HORAC values high or comparable to those of well-known phenolic antioxidants .
Antiparasitic Activity
A new series of 1H-benzimidazol-2-yl hydrazones containing hydroxyphenyl and methoxyphenyl moieties have been synthesized and tested for their anthelmintic activity . These compounds also demonstrated antioxidant and radical scavenging properties .
Mecanismo De Acción
Target of Action
The primary target of 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile and its derivatives is the tubulin protein . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
The compound binds to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules . This disruption of microtubule assembly leads to the malsegregation of chromosomes .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal cell division process, leading to aneuploidy and polyploidy in both somatic and germ cells . This can have downstream effects on various cellular processes, including cell growth and differentiation.
Pharmacokinetics
For instance, in rats, carbendazim is eliminated within 72 hours, with 62% to 66% of the dose eliminated through urine in males and 54% to 62% in females . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action include the induction of aneuploidy and polyploidy , which can lead to cell death . Additionally, the compound has been found to exhibit antioxidant activity , reacting with various free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s antioxidant activity can be influenced by the presence of various free radicals in the environment . Furthermore, the compound’s anthelmintic activity can be affected by the specific characteristics of the parasitic species it targets .
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-3-8-13(18)10(9-15)14-16-11-6-4-5-7-12(11)17-14/h4-7,10H,2-3,8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQJBUVUWJZRIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(C#N)C1=NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

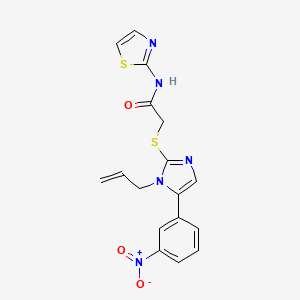
![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2369903.png)
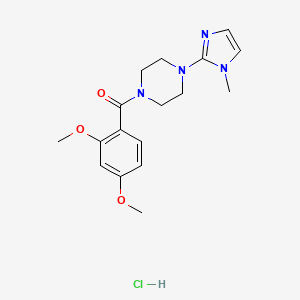
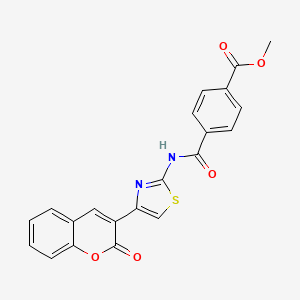
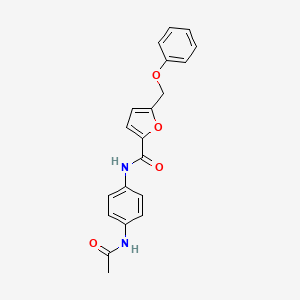
![5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2369909.png)

![1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride](/img/structure/B2369912.png)
![3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2369914.png)


![7-benzyl-8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2369918.png)
![6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B2369919.png)
